NMS-293: A Technical Guide to its Mechanism of Action
NMS-293: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] Its development is centered on a differentiated mechanism of action characterized by high selectivity for PARP1 over PARP2 and a "non-trapping" catalytic inhibition.[1][2] This unique profile is designed to offer a superior therapeutic window, particularly in combination with DNA-damaging agents, by minimizing the hematological toxicities associated with previous generations of PARP inhibitors.[3] Furthermore, NMS-293 is engineered for high brain penetrance, opening therapeutic possibilities for primary brain malignancies and metastatic central nervous system (CNS) diseases.[4] Preclinical and early clinical data suggest a favorable safety profile and promising anti-tumor activity, both as a monotherapy in tumors with homologous recombination deficiencies (HRD) and in combination settings beyond the traditional BRCA-mutant landscape.[5]
Core Mechanism of Action: Selective, Non-Trapping PARP1 Inhibition
NMS-293 exerts its anti-tumor effects through the targeted inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[7] This overwhelming level of DNA damage cannot be repaired effectively, resulting in genomic instability and subsequent cell death through a process known as synthetic lethality.[7]
A critical and distinguishing feature of NMS-293 is its "non-trapping" mechanism.[1] Unlike first and second-generation PARP inhibitors that stabilize the PARP-DNA complex, effectively "trapping" PARP on the DNA and creating cytotoxic lesions, NMS-293 is designed to inhibit the catalytic activity of PARP1 without inducing the formation of these PARP-chromatin complexes.[4][5] This is believed to mitigate the off-target toxicities, particularly myelosuppression, associated with PARP trapping in healthy, rapidly dividing cells like those in the bone marrow.
Signaling Pathway: DNA Damage Response and Synthetic Lethality
The following diagram illustrates the central role of PARP1 in DNA repair and the principle of synthetic lethality exploited by NMS-293 in HRD-deficient cancer cells.
Quantitative Data
In Vitro Potency and Selectivity
NMS-293 demonstrates high potency for PARP1 and significant selectivity over PARP2, which is hypothesized to contribute to its favorable safety profile.
| Parameter | Value | Reference |
| PARP1 IC50 | <10 nM | |
| PARP1/PARP2 Selectivity | >200-fold | [7][8] |
Non-Trapping Activity
The non-trapping mechanism of NMS-293 has been demonstrated in biochemical assays, showing significantly lower PARP trapping potential compared to other PARP inhibitors.
| Compound | Relative Trapping Potency | Reference |
| Saruparib | Highest | [9] |
| Olaparib | High | [9] |
| Veliparib | Moderate | [9] |
| NMS-293 | Lowest | [9] |
Preclinical Pharmacokinetics
NMS-293 exhibits favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and CNS penetration.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents & Non-rodents | Nearly complete | [7] |
| Clearance | Rodents & Non-rodents | Low | [7] |
| Brain/Plasma Ratio | Rats & Mice | 4-10 | [4] |
| P-glycoprotein (PgP) Substrate | In vitro | No | [4] |
Preclinical Efficacy
NMS-293 has demonstrated potent anti-tumor activity in preclinical models of cancers with homologous recombination deficiencies and in combination with chemotherapy in glioblastoma models.
| Model | Treatment | Key Finding | Reference |
| MDA-MD-436 (BRCA1 mutant) Xenograft | NMS-293 (50 mg/kg, single oral dose) | >95% inhibition of PAR in tumors for >24h | [4] |
| BRCA-mutated Breast Cancer Xenograft | NMS-293 (oral administration) | Complete tumor regressions and cures | [7] |
| Glioblastoma Xenograft Models (TMZ-sensitive and resistant) | NMS-293 + Temozolomide (TMZ) | Synergistic and well-tolerated anti-tumor activity |
Clinical Trial Data
Early clinical data from Phase 1 and 2 studies have provided insights into the safety, tolerability, and preliminary efficacy of NMS-293.
Phase 1 Monotherapy Study (NCT04182516) [10]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg BID (28-day cycle) | [11] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Reversible QTcF prolongation, nausea, asthenia, decreased appetite, vomiting (mainly mild/moderate) | [11] |
| Myelosuppression | No dose-dependent trends observed | [11] |
Phase 1/2 Combination Study with Temozolomide in Glioma (NCT04910022) [12]
| Parameter | Finding | Reference |
| Safety | No Grade ≥3 TRAEs reported (as of Aug 2023 data cut-off) | [11] |
| Most Frequent TRAEs | Nausea, fatigue, vomiting, decreased appetite, decreased platelet count (mainly Grade 1) | [11] |
| Preliminary Efficacy | Confirmed partial response in a glioblastoma patient; unconfirmed PR with ongoing tumor shrinkage in a Grade 3 astrocytoma patient; complete radiological disappearance of a non-target lesion in a glioblastoma patient. | [5][11] |
| Pharmacokinetics (Half-life) | Approximately 5 to 13 hours | [11] |
Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. The following descriptions are based on information from published abstracts and presentations.
Biochemical PARP Inhibition Assay
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Principle: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50).
-
General Methodology: Recombinant human PARP1 or PARP2 enzyme is incubated with a histone substrate and biotinylated NAD+ in the presence of varying concentrations of NMS-293. The reaction is allowed to proceed, and the amount of poly(ADP-ribosyl)ated histones is quantified, typically using a chemiluminescent or fluorescent detection system. IC50 values are calculated from the dose-response curves.
Cellular PAR Synthesis Inhibition Assay
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Principle: To measure the ability of NMS-293 to inhibit the formation of poly(ADP-ribose) (PAR) in cells following DNA damage.
-
General Methodology: Cancer cell lines are treated with various concentrations of NMS-293 before being exposed to a DNA-damaging agent (e.g., hydrogen peroxide). Cells are then lysed, and the levels of PAR are quantified using an ELISA-based method or by immunofluorescence. This assay confirms the on-target activity of the compound in a cellular context.[8]
PARP Trapping Assay
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Principle: To quantify the ability of a PARP inhibitor to stabilize the PARP-DNA complex.
-
General Methodology: A common method is the proximity ligation assay (PLA). Cells are treated with the PARP inhibitor, and the proximity of PARP1 to chromatin is detected using specific antibodies. When the antibodies are in close proximity (indicating trapping), a signal is generated and quantified, allowing for a comparison of the trapping potential of different inhibitors.[9]
In Vivo Xenograft Studies
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Principle: To evaluate the anti-tumor efficacy of NMS-293 in a living organism.
-
General Methodology: Human cancer cells (e.g., MDA-MD-436) are implanted subcutaneously or orthotopically into immunocompromised mice.[4] Once tumors are established, mice are randomized into treatment and control groups. NMS-293 is administered orally at various doses and schedules. Tumor volume is measured regularly to determine tumor growth inhibition. For pharmacodynamic assessments, tumors can be harvested at specific time points to measure biomarkers like PAR levels.[4]
Visualizations
Experimental Workflow: In Vivo Xenograft Study
Logical Relationship: The "Non-Trapping" Advantage
Conclusion
NMS-293 is a promising third-generation PARP1 inhibitor with a distinct mechanism of action that differentiates it from its predecessors. Its high selectivity for PARP1, coupled with its non-trapping nature and ability to cross the blood-brain barrier, positions it as a potentially safer and more effective therapeutic agent, particularly in combination regimens and for the treatment of CNS malignancies. The ongoing clinical development will be crucial in further defining its role in the evolving landscape of targeted cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. You are being redirected... [nervianoms.com]
- 3. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nmsgroup.it [nmsgroup.it]
- 7. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. nmsgroup.it [nmsgroup.it]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. nmsgroup.it [nmsgroup.it]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
